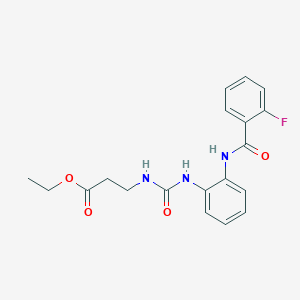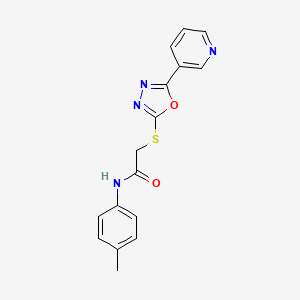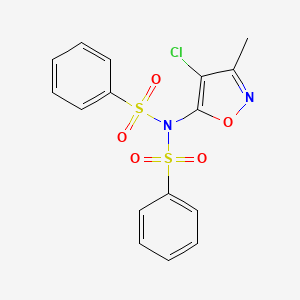![molecular formula C15H16N2O5 B2736680 3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid CAS No. 882218-96-4](/img/structure/B2736680.png)
3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpropanoic acids . It is an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo . It is used for the β hemoglobinopathies and other anemias .
Molecular Structure Analysis
The molecular formula of the compound is C11H14O4 . The linear formula is (CH3O)2C6H3CH2CH2CO2H . The molecular weight is 210.23 . The InChI key is LHHKQWQTBCTDQM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 96-97 °C (lit.) . It has a molecular weight of 210.23 . The compound is classified as a combustible solid .Scientific Research Applications
Synthesis and Solid-Phase Applications
A key synthetic intermediate, similar to the mentioned compound, is used in the preparation of the BAL family of acid-labile linkers and resins for solid-phase synthesis. These linkers are instrumental in the construction of peptides and non-peptide molecules, demonstrating the compound's utility in facilitating complex organic synthesis. The scalable preparation methods reported ensure reproducibility and are crucial for advancements in combinatorial chemistry and drug discovery efforts (Jin et al., 2001).
Antioxidant Properties
Research into the antioxidant properties of compounds structurally related to "3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid" has led to the development of new compounds with significant antioxidant activity. These studies contribute to the understanding of how structural modifications impact the efficacy of antioxidants, which is pivotal for the development of new therapeutic agents (Dmitro V. Dovbnya et al., 2022).
Solar Cell Applications
Molecular engineering of organic sensitizers, which includes compounds with similar structures, has shown significant potential in improving solar cell efficiencies. These studies highlight the role of such compounds in the development of high-efficiency dye-sensitized solar cells (DSSCs), indicating their value in renewable energy technologies (Sanghoon Kim et al., 2006).
Antiproliferative Properties
Novel organotin(IV) carboxylate compounds, derived from similar structural frameworks, exhibit promising antiproliferative properties against a range of human cancer cell lines. These findings underscore the potential of such compounds in cancer research, particularly in the design of new chemotherapeutic agents (N. Pantelić et al., 2021).
Catalytic Reduction Applications
The compound's related structures have been investigated for their role in the catalytic reduction of carbon dioxide, showcasing the potential of these compounds in CO2 utilization and conversion strategies. Such research is crucial for developing sustainable solutions to climate change by enabling the chemical recycling of CO2 into valuable products (I. Bhugun et al., 1996).
Safety and Hazards
properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-21-12-4-3-10(7-13(12)22-2)15-11(9-18)8-17(16-15)6-5-14(19)20/h3-4,7-9H,5-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYTZKURDFBMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxypyridin-4-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2736597.png)

![6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile](/img/structure/B2736599.png)


![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)acrylamide](/img/structure/B2736613.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide](/img/structure/B2736614.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine](/img/structure/B2736619.png)